molecular formula C5H4ClN5 B102072 3,5-Diamino-6-chloropyrazine-2-carbonitrile CAS No. 17231-59-3

3,5-Diamino-6-chloropyrazine-2-carbonitrile

Cat. No. B102072
CAS RN: 17231-59-3
M. Wt: 169.57 g/mol
InChI Key: AQENTCJPUUSHCK-UHFFFAOYSA-N
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Description

3,5-Diamino-6-chloropyrazine-2-carbonitrile is a chemical compound with the CAS Number: 17231-59-3 . It has a molecular weight of 169.57 .


Molecular Structure Analysis

The IUPAC name for this compound is 3,5-diamino-6-chloro-2-pyrazinecarbonitrile . The InChI code is 1S/C5H4ClN5/c6-3-5(9)11-4(8)2(1-7)10-3/h(H4,8,9,11) . This information can be used to derive the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a melting point of 290-295°C .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Activity in Pyrazolo[1,5-a]pyrimidines : A study demonstrated the use of 5-Amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile, a compound related to 3,5-Diamino-6-chloropyrazine-2-carbonitrile, as a key intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines. These compounds showed antibacterial, antifungal activities, and cytotoxicity against Breast cancer cells (MCF7) (Al-Adiwish et al., 2017).

Chemical Synthesis and Reactions

  • Formation of Pyrazolopyrimidines : A study used a reaction of 4-(amino-substituted)-2-methylthio-6-chloropyrimidine-5-carbonitriles with hydrazine and methylhydrazine to synthesize 3,4-diamino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines, suggesting a pathway involving 6-hydrazinopyrimidine-5-carbonitriles as intermediates (Tumkyavichyus, 1996).

Fluorescence and DNA Interaction

  • Fluorescence-Enhancing Ligand for DNA : A fluorescent pyrazine derivative, specifically 3,5-diamino-6-chloro-2-pyrazine carbonitrile (DCPC), was identified as a light-up ligand for single-nucleotide polymorphisms (SNPs) typing. DCPC selectively binds to thymine in DNA duplexes with abasic sites, significantly enhancing fluorescence, and allowing the detection of thymine-related mutations in PCR products (Zhao et al., 2008).

Pyrazolo[5,1-c][1,2,4] Triazines Synthesis and Activity

  • Synthesis and Biological Properties of Pyrazolo[5,1-c][1,2,4] Triazines : Research on the synthesis of pyrazolo[5,1-c][1,2,4] triazines from 5-Aminopyrazole, using 5-amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile as an intermediate, reported antibacterial, antifungal activities, and cytotoxicity against Breast cancer cells (MCF7) (Al-Adiwish et al., 2017).

properties

IUPAC Name

3,5-diamino-6-chloropyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-3-5(9)11-4(8)2(1-7)10-3/h(H4,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQENTCJPUUSHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(C(=N1)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402079
Record name 3,5-Diamino-6-chloropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diamino-6-chloropyrazine-2-carbonitrile

CAS RN

17231-59-3
Record name 3,5-Diamino-6-chloropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-diamino-6-chloropyrazine-2-carbonitrile
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